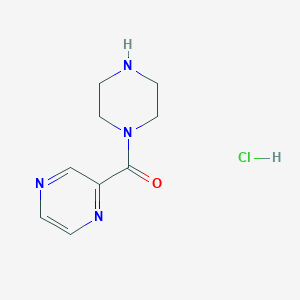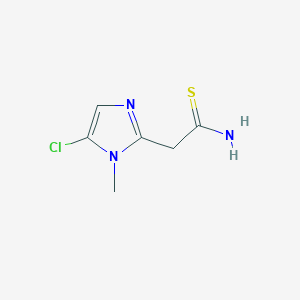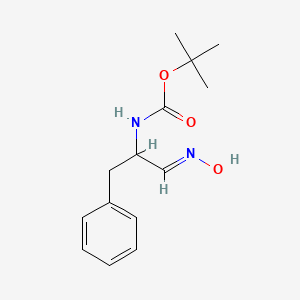
3-Chloro-4-(cyclopentyloxy)aniline hydrochloride
Vue d'ensemble
Description
3-Chloro-4-(cyclopentyloxy)aniline hydrochloride (3C4CPOHCl) is a chemical compound that has a wide range of applications in scientific research. It is an organic compound with a molecular weight of 256.62 g/mol, and a melting point of 172-174°C. 3C4CPOHCl is a colorless, crystalline solid that is soluble in water, alcohol, and ether. It can be synthesized in a laboratory setting using a variety of methods, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Chemical Synthesis
“3-Chloro-4-(cyclopentyloxy)aniline hydrochloride” is a chemical compound used in various chemical syntheses . It’s a versatile reagent that can be used to produce a wide range of chemical products.
Antitumor Research
A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives, which are structurally similar to “3-Chloro-4-(cyclopentyloxy)aniline hydrochloride”, were synthesized and biologically evaluated for antitumor activities . Among all the compounds, the antitumor activity of one compound was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests potential applications of “3-Chloro-4-(cyclopentyloxy)aniline hydrochloride” in cancer research.
Drug Development
Given its potential antitumor activity, “3-Chloro-4-(cyclopentyloxy)aniline hydrochloride” could be used in the development of new drugs . Further research and clinical trials would be needed to confirm its efficacy and safety.
Biochemical Research
“3-Chloro-4-(cyclopentyloxy)aniline hydrochloride” could be used in biochemical research, given its potential interactions with various biological targets .
Kinase Inhibitor Research
The structurally similar 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives have shown to interact with BCR-ABL kinase , suggesting that “3-Chloro-4-(cyclopentyloxy)aniline hydrochloride” could potentially be used in kinase inhibitor research.
Pharmaceutical Manufacturing
“3-Chloro-4-(cyclopentyloxy)aniline hydrochloride” could be used in the manufacturing of pharmaceuticals, given its potential antitumor activity and its use in drug development .
Propriétés
IUPAC Name |
3-chloro-4-cyclopentyloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9;/h5-7,9H,1-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZCECIIYZGURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(cyclopentyloxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)






![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
